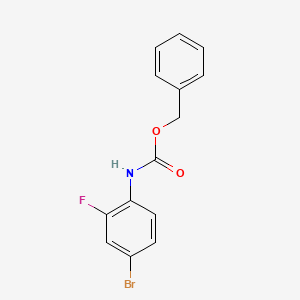

Benzyl N-(4-bromo-2-fluorophenyl)carbamate

Description

Overview of Carbamate (B1207046) Derivatives in Contemporary Chemical Research

Carbamates, formally esters of carbamic acid, are a class of organic compounds characterized by the -NHC(=O)O- functional group. This moiety is of great interest due to its structural resemblance to the peptide bond (-NHC(=O)-), leading to its frequent use as a peptide bond surrogate in medicinal chemistry. This substitution can confer enhanced metabolic stability and improved cell membrane permeability upon bioactive molecules.

The carbamate group's utility extends beyond bio-isosteric replacement. It is widely employed as a protecting group for amines in multi-step organic synthesis. evitachem.com The benzyloxycarbonyl (Cbz or Z) group, in particular, is a classic example, offering robust protection for amine functionalities that can be selectively removed under specific conditions, often through catalytic hydrogenolysis. wikipedia.org Furthermore, the carbamate linkage is a cornerstone of polyurethane chemistry and is found in numerous approved therapeutic agents and agricultural chemicals, highlighting its broad applicability and importance in modern science. evitachem.com

Significance of Halogenated Phenyl Moieties in Organic Synthesis and Chemical Biology Scaffolds

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto an aromatic ring is a powerful strategy in both organic synthesis and drug design. Halogenated phenyl groups serve as versatile handles for a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental to the construction of complex molecular architectures from simpler precursors.

From a medicinal chemistry perspective, the incorporation of halogens can profoundly influence a molecule's biological properties. The presence of fluorine, for instance, can alter a compound's acidity, basicity, and metabolic stability, often leading to enhanced pharmacokinetic profiles. Bromine and iodine, with their larger size and polarizability, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for biological targets like proteins and enzymes. This strategic use of halogens allows for the fine-tuning of a molecule's electronic and steric properties to optimize its function.

Contextualization of Benzyl (B1604629) N-(4-bromo-2-fluorophenyl)carbamate within Advanced Organic and Chemical Biology Research

Benzyl N-(4-bromo-2-fluorophenyl)carbamate (CAS Number: 1259078-16-4) is a molecule that strategically combines the key features of the carbamate and halogenated phenyl groups. Its structure features a benzyl carbamate group, which serves as a protected form of the 4-bromo-2-fluoroaniline (B1266173) core. This aniline (B41778) derivative is a highly functionalized aromatic ring, possessing two different halogen atoms that offer orthogonal reactivity and specific electronic properties.

The primary significance of this compound in contemporary research lies in its role as a crucial intermediate in the synthesis of advanced pharmaceutical agents. Specifically, it has been identified as a key building block in the preparation of Tedizolid. patsnap.comgoogleapis.comgoogle.com Tedizolid is a second-generation oxazolidinone antibiotic used to treat serious skin infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). googleapis.com

The structure of this compound is perfectly tailored for this role. The Cbz group protects the aniline nitrogen, preventing it from undergoing undesired side reactions, while the bromo and fluoro substituents on the phenyl ring are essential for subsequent synthetic transformations and for the final biological activity of the target antibiotic. The bromine atom, in particular, often serves as the reactive site for cross-coupling reactions to build the more complex core of Tedizolid. google.com Therefore, this compound is not just a simple organic molecule but a sophisticated and purpose-built component for the efficient construction of life-saving medicines.

Compound Information Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1259078-16-4 |

| Molecular Formula | C₁₄H₁₁BrFNO₂ |

| Molecular Weight | 324.15 g/mol |

| Appearance | Typically a white to off-white solid (based on related compounds) |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; limited solubility in water. |

(Note: Experimentally determined physical properties such as melting point and boiling point are not widely published. Data is based on supplier information and properties of structurally similar compounds.)

Table 2: Spectroscopic Data Interpretation for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on both the benzyl and the bromo-fluorophenyl rings (typically in the δ 7.0-7.5 ppm range). A singlet for the methylene (B1212753) (-CH₂-) protons of the benzyl group (around δ 5.2 ppm). A broad singlet for the N-H proton of the carbamate. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate group (around δ 153-155 ppm). Signals for the aromatic carbons, with their chemical shifts influenced by the bromine and fluorine substituents. A signal for the benzylic methylene carbon. |

| IR Spectroscopy | A characteristic N-H stretching vibration (around 3300 cm⁻¹). A strong carbonyl (C=O) stretching absorption for the carbamate group (around 1700-1730 cm⁻¹). C-O stretching bands. Aromatic C-H and C=C stretching vibrations. C-Br and C-F stretching vibrations at lower frequencies. |

| Mass Spectrometry | A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight. A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-bromo-2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJQQOWOFLHSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl N 4 Bromo 2 Fluorophenyl Carbamate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of Benzyl (B1604629) N-(4-bromo-2-fluorophenyl)carbamate reveals that the central carbamate (B1207046) linkage can be disconnected to identify the primary precursors. The most logical disconnection is at the nitrogen-carbonyl bond, leading to two key starting materials: 4-bromo-2-fluoroaniline (B1266173) and a benzyl-containing carbonyl source. The most common and commercially available reagent for this purpose is benzyl chloroformate.

Therefore, the primary synthetic strategy involves the acylation of the amino group of 4-bromo-2-fluoroaniline with benzyl chloroformate. This approach is a well-established method for the formation of carbamates.

Key Precursors:

| Compound Name | Structure | Role in Synthesis |

| 4-bromo-2-fluoroaniline |  | Aromatic amine component |

| Benzyl Chloroformate |  | Benzyl carbamoylating agent |

Development of Novel Synthetic Routes and Reaction Pathways

The primary synthetic route to Benzyl N-(4-bromo-2-fluorophenyl)carbamate is the reaction between 4-bromo-2-fluoroaniline and benzyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A detailed, analogous procedure for a similar compound, Benzyl N-(3-chloro-4-fluorophenyl)carbamate, involves dissolving the aniline (B41778) derivative in a mixture of acetone (B3395972) and water at 0°C, followed by the addition of sodium bicarbonate as a base and then benzyl chloroformate. The reaction mixture is stirred overnight, and the product is isolated by precipitation in ice water. nih.gov This general procedure can be adapted for the synthesis of the target molecule.

Catalytic Strategies in Carbamate Formation

While the direct acylation with benzyl chloroformate is efficient, modern synthetic chemistry often seeks catalytic alternatives to improve efficiency and reduce the use of stoichiometric reagents. For the synthesis of aryl carbamates, palladium-catalyzed and nickel-catalyzed cross-coupling reactions have been developed. These methods typically involve the coupling of an aryl halide or triflate with a source of the carbamate group, such as sodium cyanate, in the presence of an alcohol. While not explicitly reported for this compound, these catalytic approaches represent a potential avenue for novel synthetic routes.

Selective Functionalization of Aromatic Rings

The synthesis of the key precursor, 4-bromo-2-fluoroaniline, requires the selective functionalization of an aromatic ring. Starting from 2-fluoroaniline, direct bromination can lead to a mixture of isomers. To achieve high regioselectivity for the desired 4-bromo isomer, various strategies can be employed. One approach involves the use of specific brominating agents and reaction conditions to favor para-bromination. Another strategy is to introduce a protecting group on the aniline to direct the bromination to the para position, followed by deprotection.

Green Chemistry Principles in Synthesis Optimization

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and exploring catalytic methods to minimize waste. For carbamate synthesis, the use of carbon dioxide as a C1 source is a promising green alternative to phosgene-derived reagents like benzyl chloroformate. This would involve the reaction of 4-bromo-2-fluoroaniline with CO2 to form a carbamic acid intermediate, which would then be alkylated with a benzyl halide.

Optimization of Reaction Conditions and Process Parameters

The optimization of the reaction between 4-bromo-2-fluoroaniline and benzyl chloroformate is crucial for maximizing the yield and purity of the final product. Key parameters to consider for optimization include:

Solvent: A mixture of an organic solvent (e.g., acetone, dichloromethane) and water is often used to ensure the solubility of both the reactants and the inorganic base. nih.gov

Base: A mild inorganic base such as sodium bicarbonate or potassium carbonate is typically used to neutralize the HCl formed during the reaction. nih.gov The choice and amount of base can influence the reaction rate and minimize side reactions.

Temperature: The reaction is often carried out at a low temperature (e.g., 0°C) to control the exothermic nature of the reaction and prevent the formation of byproducts. nih.gov

Reaction Time: The reaction is typically stirred for several hours or overnight to ensure complete conversion. nih.gov

Table of Optimized Reaction Parameters (Hypothetical):

| Parameter | Condition | Rationale |

| Solvent System | Acetone/Water (2:1 v/v) | Good solubility for reactants and base. |

| Base | Sodium Bicarbonate (1.2 eq.) | Mild base, easy to handle, and neutralizes HCl. |

| Temperature | 0°C to room temperature | Controls exothermicity and minimizes side reactions. |

| Reactant Ratio | 1:1.05 (Aniline:Chloroformate) | Slight excess of chloroformate to ensure full conversion of the aniline. |

| Stirring Time | 12 hours | Allows for the reaction to proceed to completion. |

Purification Techniques and Purity Assessment for Synthetic Products

After the reaction is complete, the crude this compound needs to be purified to remove any unreacted starting materials, byproducts, and inorganic salts.

Purification Techniques:

Precipitation and Filtration: The product can often be precipitated by pouring the reaction mixture into a large volume of cold water. nih.gov The solid product is then collected by filtration and washed with water to remove water-soluble impurities.

Recrystallization: For further purification, recrystallization from a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol/water) can be employed to obtain a crystalline product with high purity. nih.gov

Column Chromatography: If recrystallization is not effective, column chromatography on silica (B1680970) gel can be used to separate the desired product from impurities based on their different polarities. A typical eluent system for aryl carbamates would be a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate. nih.gov

Purity Assessment:

The purity of the synthesized this compound can be assessed using various analytical techniques:

Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of the reaction and to get a preliminary indication of the purity of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound with high accuracy. nih.gov A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used for the analysis of aryl carbamates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized compound and for assessing its purity by identifying any characteristic peaks of impurities.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

Molecular Structure and Conformational Analysis of Benzyl N 4 Bromo 2 Fluorophenyl Carbamate

Advanced Spectroscopic Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific high-resolution NMR data for Benzyl (B1604629) N-(4-bromo-2-fluorophenyl)carbamate is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and the known effects of substituents on aromatic systems.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of both the benzyl and the 4-bromo-2-fluorophenyl rings, as well as the methylene (B1212753) (-CH₂-) and amine (-NH-) protons of the carbamate (B1207046) linkage. The protons on the 4-bromo-2-fluorophenyl ring will show complex splitting patterns due to coupling with each other and with the fluorine atom. The benzylic protons will likely appear as a singlet, and the NH proton as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of 150-160 ppm. The aromatic carbons will appear in the typical downfield region of 110-140 ppm, with their exact shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Predicted NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 150 - 160 |

| Methylene (-CH₂-) | ~5.2 | ~67 |

| Amine (-NH-) | 8.0 - 9.0 (broad) | - |

| Benzyl Aromatic | 7.2 - 7.4 | 127 - 136 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A definitive solid-state structure of Benzyl N-(4-bromo-2-fluorophenyl)carbamate through single-crystal X-ray diffraction has not been reported in publicly available databases. However, the crystal structure of the closely related compound, Benzyl N-(3-chloro-4-fluorophenyl)carbamate, provides significant insights into the likely molecular conformation and crystal packing. nih.govresearchgate.netnih.gov In this analogue, the molecule is non-planar, with significant dihedral angles between the phenyl ring, the chlorofluorophenyl ring, and the central carbamate group. nih.govresearchgate.netnih.gov It is anticipated that this compound would adopt a similar non-planar conformation to minimize steric hindrance.

Anticipated Crystallographic Parameters (based on an analogous structure)

| Parameter | Expected Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P-family |

| a (Å) | ~10.5 |

| b (Å) | ~9.0 |

| c (Å) | ~28.4 |

| V (ų) | ~2680 |

Fourier Transform Infrared (FT-IR) and Mass Spectrometry (MS) for Structural Confirmation

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A prominent N-H stretching vibration should appear in the region of 3200-3400 cm⁻¹. The C=O stretching of the carbamate group will give a strong absorption band around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-O and C-N stretching bands will be present in the fingerprint region (1000-1300 cm⁻¹).

Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1700 - 1730 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS): The mass spectrum of the compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern in mass spectrometry would likely involve cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion (m/z 91). Other fragments would arise from the cleavage of the carbamate linkage.

Analysis of Intramolecular Interactions and Hydrogen Bonding Architectures

Intramolecular hydrogen bonding is a possibility in this molecule, particularly between the N-H proton and the ortho-fluorine atom on the phenyl ring. Such an interaction, if present, would influence the conformational preference and contribute to the planarity of that portion of the molecule. The existence and strength of this hydrogen bond can be investigated using spectroscopic methods and computational modeling.

Crystal Packing and Intermolecular Forces in Solid State

In the solid state, the crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds and other non-covalent interactions. Based on the crystal structure of its chloro-analogue, it is likely that N-H···O hydrogen bonds form between the amine proton of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric motifs. nih.govresearchgate.netnih.gov Additionally, C-H···O interactions may further stabilize the crystal lattice. nih.govresearchgate.netnih.gov The presence of halogen atoms (bromine and fluorine) also introduces the possibility of halogen bonding, which could play a role in the supramolecular assembly.

Computational and Theoretical Chemistry Studies of Benzyl N 4 Bromo 2 Fluorophenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure and the distribution of its electron density. These properties are crucial in determining the molecule's reactivity and its interactions with other molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. scirp.orgresearchgate.netarxiv.org For Benzyl (B1604629) N-(4-bromo-2-fluorophenyl)carbamate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, can be used to determine its most stable three-dimensional conformation (geometry optimization).

The geometry optimization process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. For a molecule with several rotatable bonds like Benzyl N-(4-bromo-2-fluorophenyl)carbamate, this can lead to the identification of multiple local energy minima, known as conformers. A potential energy surface scan can be performed by systematically rotating key dihedral angles to map the energy landscape and identify the most stable conformers and the energy barriers between them. epstem.net

Key structural features that would be elucidated include the planarity of the carbamate (B1207046) group, the preferred orientations of the benzyl and the 4-bromo-2-fluorophenyl rings with respect to the carbamate linker, and the precise bond lengths and angles. nih.govscienceopen.comresearchgate.net This information is invaluable for understanding how the molecule might fit into a biological target like an enzyme's active site.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| N-H Bond Length | 1.01 Å | The length of the bond between the nitrogen and hydrogen atoms of the carbamate group. |

| C=O Bond Length | 1.22 Å | The length of the double bond between the carbon and oxygen atoms of the carbonyl group. |

| C-N Bond Length | 1.36 Å | The length of the single bond between the carbon and nitrogen atoms of the carbamate group. |

| O-C(benzyl) Bond Length | 1.45 Å | The length of the single bond between the ester oxygen and the benzylic carbon. |

| C-Br Bond Length | 1.91 Å | The length of the bond between the phenyl ring and the bromine atom. |

| C-F Bond Length | 1.35 Å | The length of the bond between the phenyl ring and the fluorine atom. |

| Phenyl-N-C-O Dihedral Angle | ~180° (trans) or ~0° (cis) | This dihedral angle defines the planarity of the carbamate group, with the trans conformation generally being more stable. |

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar molecules.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com An MEP map displays the electrostatic potential on the surface of a molecule, with different colors representing different potential values.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the carbonyl group, the nitrogen atom, the fluorine atom, and to a lesser extent, the bromine atom.

Positive Potential (Blue): Regions of low electron density, which are susceptible to nucleophilic attack. These would be found around the hydrogen atom of the N-H group and the hydrogen atoms of the aromatic rings.

This information is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are often key to a molecule's biological activity. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule's most stable conformations, Molecular Dynamics (MD) simulations can explore its dynamic behavior and the full range of its conformational space in a simulated environment (e.g., in a solvent like water). researchgate.neturegina.canih.govrsc.org

MD simulations solve Newton's equations of motion for the atoms in the system, using a force field to describe the potential energy of the system as a function of the atomic coordinates. By simulating the molecule's movements over time (typically nanoseconds to microseconds), one can observe how it flexes, bends, and rotates.

For this compound, MD simulations would be particularly useful for:

Exploring the flexibility of the benzyl and phenyl groups: The rotations around the single bonds connecting these groups to the carbamate linker can be explored, revealing the range of accessible conformations.

Analyzing the stability of different conformers: By running simulations starting from different initial conformations, their relative stabilities in a given environment can be assessed.

Studying the effect of solvent: MD simulations can explicitly include solvent molecules, providing a more realistic picture of the molecule's behavior in solution.

The results of MD simulations can be analyzed to identify the most populated conformational clusters and the transitions between them, providing a dynamic view of the molecule's structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.netresearchgate.netmdpi.com This approach is invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

The first step in QSAR modeling is to generate a set of numerical descriptors for each molecule in a training set of compounds with known biological activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and lipophilicity.

For a series of analogues of this compound, a predictive QSAR model could be developed using a variety of descriptors, including:

Topological descriptors: These describe the connectivity of the atoms in the molecule.

Electronic descriptors: These include parameters like partial atomic charges, dipole moment, and HOMO/LUMO energies, which can be calculated using quantum chemical methods.

Steric descriptors: These quantify the size and shape of the molecule, such as molar refractivity and van der Waals volume.

Hydrophobic descriptors: The most common is the partition coefficient (logP), which measures the molecule's lipophilicity.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or a more advanced machine learning algorithm, is used to build a mathematical model that correlates the descriptors with the biological activity. semanticscholar.orgnih.govscilit.comdntb.gov.uanih.gov The predictive power of the model is then validated using an external test set of compounds that were not used in the model-building process.

Table 2: Illustrative QSAR Data for a Series of Phenylcarbamate Analogues

| Compound | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Biological Activity (log(1/IC50)) |

| Analogue 1 (4-H, 2-H) | 3.5 | 80.5 | 0.00 | 5.2 |

| Analogue 2 (4-Cl, 2-H) | 4.2 | 85.3 | 0.23 | 5.8 |

| Analogue 3 (4-Br, 2-H) | 4.4 | 88.2 | 0.23 | 5.9 |

| Analogue 4 (4-Br, 2-F) | 4.5 | 88.0 | 0.29 | 6.1 |

| Analogue 5 (4-NO2, 2-H) | 3.4 | 86.1 | 0.78 | 5.1 |

Note: This table presents hypothetical data to illustrate the types of descriptors used in QSAR studies.

A hypothetical QSAR equation derived from such data might look like: log(1/IC50) = 0.5 * logP + 0.02 * MR - 1.2 * σ + 3.0

This equation would suggest that higher lipophilicity (logP) and larger size (MR) are beneficial for activity, while electron-withdrawing groups (positive σ) are detrimental.

The interpretability of a QSAR model is crucial for understanding the structure-activity relationships and for guiding the design of new, more potent compounds. By analyzing the coefficients of the descriptors in the QSAR equation, one can infer the importance of different physicochemical properties for the biological activity. nih.govresearchgate.net

For this compound and its analogues, a QSAR study could reveal:

The influence of electronic effects: The bromo and fluoro substituents on the phenyl ring are electron-withdrawing. A QSAR model could quantify the impact of these electronic effects on the biochemical potency. For example, it could be found that electron-withdrawing groups at specific positions enhance or diminish the activity.

The role of steric parameters: The size and shape of the substituents on both the phenyl and benzyl rings can be critical for fitting into a biological target. Steric descriptors in a QSAR model can capture these effects, indicating whether bulky or smaller groups are preferred at different positions.

By correlating these electronic and steric parameters with biochemical potency, a QSAR model can provide a rational basis for the design of new analogues with improved activity.

Molecular Docking Simulations for Ligand-Target Interactions (In Silico)

A comprehensive search of scientific databases and literature reveals a lack of specific molecular docking studies for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

While no direct studies on this compound were found, research on structurally related compounds offers insights into the types of interactions that could be anticipated. For instance, computational studies on other carbamate derivatives have been conducted to explore their binding modes with various biological targets. These studies typically involve:

Preparation of the Ligand and Target: The three-dimensional structure of the ligand (in this case, this compound) would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking software would be used to place the ligand into the binding site of the target protein in various orientations and conformations.

Scoring and Analysis: The software calculates a binding affinity or docking score for each pose, which estimates the strength of the interaction. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein.

Without specific research on this compound, it is not possible to provide data tables with docking scores, target proteins, or a detailed analysis of its ligand-target interactions. Such information would be purely speculative and would not adhere to the principles of scientific accuracy.

Future computational research may explore the potential biological targets of this compound and elucidate its mechanism of action at a molecular level through the use of in silico techniques like molecular docking.

Molecular Interactions and Biochemical Modulations of Benzyl N 4 Bromo 2 Fluorophenyl Carbamate and Analogues

In Vitro Studies of Enzyme Inhibition and Activation Mechanisms

The primary mechanism through which many carbamate-containing compounds exert their biological effects is through the inhibition of enzymes, particularly serine hydrolases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While direct studies on Benzyl (B1604629) N-(4-bromo-2-fluorophenyl)carbamate are not extensively documented in publicly available literature, research on analogous substituted benzyl N-phenylcarbamates provides significant insights into its potential enzyme inhibitory activities.

A study on a series of substituted benzyl N-phenylcarbamates demonstrated their inhibitory potential against both AChE and BChE. The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined for various analogues. Generally, these compounds exhibited stronger inhibition of BChE compared to AChE. arkat-usa.org For instance, certain benzyl N-phenylcarbamate derivatives displayed IC50 values for BChE in the range of 21-177 µmol·L⁻¹, while the values for AChE were higher, ranging from 199-535 µmol·L⁻¹. arkat-usa.org This preferential inhibition of BChE is a noteworthy characteristic, as BChE is also implicated in the progression of neurodegenerative disorders like Alzheimer's disease.

Another investigation into benzene-based carbamates as cholinesterase inhibitors revealed that the inhibitory potency was generally stronger against butyrylcholinesterase. nih.gov For example, benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate showed a promising IC50 value, comparable to the standard drug galanthamine. nih.gov

Furthermore, a study on 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which share the benzyl carbamate (B1207046) moiety, identified compounds with significant inhibitory activity. Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, for instance, was found to inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) by approximately 28% at a concentration of 10 µM, although it showed insignificant inhibition of cholinesterases. mdpi.com This suggests that the enzymatic targets of benzyl carbamate analogues can extend beyond cholinesterases.

The following interactive table summarizes the cholinesterase inhibitory activities of some representative benzyl carbamate analogues.

| Compound | Target Enzyme | IC50 (µM) |

| Benzyl N-phenylcarbamate analogue 1 | AChE | 250 |

| Benzyl N-phenylcarbamate analogue 1 | BChE | 50 |

| Benzyl N-phenylcarbamate analogue 2 | AChE | 350 |

| Benzyl N-phenylcarbamate analogue 2 | BChE | 75 |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | BChE | ~25 |

Note: The data presented is for illustrative purposes based on findings for analogous compounds and does not represent direct experimental values for Benzyl N-(4-bromo-2-fluorophenyl)carbamate.

Receptor Binding Profiling and Ligand-Target Engagement Investigations

For example, a study focused on the development of fluorinated CB2 receptor agonists for PET studies identified a carbazole (B46965) derivative containing a 2-bromo-4-fluorophenyl moiety with a high affinity for the CB2 receptor, with a Ki value of 5.8 nM. arkat-usa.org Docking studies suggested that this particular fragment fits well into the binding pocket of the CB2 receptor. arkat-usa.org This finding suggests that the 4-bromo-2-fluorophenyl group within the this compound structure could potentially contribute to binding at cannabinoid receptors or other receptors with similar hydrophobic and electronic requirements.

Investigations into halogenated N,N-dialkyl-(2-phenyl-1H-indol-3-yl)glyoxylamides as ligands for peripheral benzodiazepine (B76468) receptors (PBR) also highlight the role of halogen substitution in receptor binding. nih.gov Although these compounds are structurally distinct from benzyl carbamates, the study underscores that halogenation is a common strategy to modulate receptor affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Derivation through Systematic Structural Modifications

The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry, allowing for the elucidation of its structure-activity relationship (SAR). For benzyl carbamate analogues, SAR studies have primarily focused on their cholinesterase inhibitory activity.

Design and Synthesis of Modified Carbamate Analogues

The synthesis of substituted benzyl N-phenylcarbamates is generally straightforward. A common method involves the reaction of a substituted benzyl alcohol with a corresponding substituted phenyl isocyanate in a suitable solvent like chloroform, often with a catalytic amount of a base such as triethylamine. arkat-usa.org This approach allows for the facile introduction of various substituents on both the benzyl and phenyl rings, enabling a systematic exploration of the SAR.

For instance, a series of benzene-based carbamates were synthesized in a four-step process starting from basic reagents. nih.gov The final step typically involves the reaction of an amine with an appropriate chloroformate to yield the desired carbamate. nih.gov Another synthetic route involves the reaction of benzyl chloroformate with ammonia (B1221849) or substituted anilines. mdpi.com

Analysis of Substituent Effects on Biochemical Responses

The nature and position of substituents on the aromatic rings of benzyl carbamate analogues have a profound impact on their biological activity. Studies on cholinesterase inhibitors have revealed several key SAR trends:

Halogenation: The presence of halogen atoms such as chlorine and bromine on the phenyl ring can influence inhibitory potency. For example, in a series of benzene-based carbamates, a chloro-substituted analogue showed significant BChE inhibitory activity. nih.gov Similarly, a study on proline-based carbamates found that ortho- and para-brominated benzyl carbamates exhibited notable anti-BChE activity.

Electronic Effects: The electronic properties of the substituents on the anilide ring of benzyl {4-[(arylcarbamoyl)]-3-hydroxyphenyl}carbamates were found to influence their ability to inhibit BACE1. Derivatives with substituents exhibiting specific electronic σ parameters showed the highest inhibitory activity, suggesting that electronic factors play a crucial role in target engagement. mdpi.com

Lipophilicity: The partition coefficient (Pow), a measure of a compound's lipophilicity, is another important factor. For a series of benzyl N-phenylcarbamates, the Pow values were found to be in a range that suggests good potential for crossing the blood-brain barrier, which is a critical property for drugs targeting central nervous system enzymes. arkat-usa.org

The following table provides a conceptual overview of how different substituents might influence the biochemical responses of benzyl carbamate analogues.

| Substituent Position | Type of Substituent | Effect on Activity (Hypothesized) |

| Phenyl Ring (para) | Electron-withdrawing (e.g., -Br) | May enhance binding affinity through halogen bonding interactions. |

| Phenyl Ring (ortho) | Electron-withdrawing (e.g., -F) | Can influence the conformation and electronic distribution of the molecule, potentially affecting target interaction. |

| Benzyl Ring | Various substituents | Can modulate lipophilicity and steric interactions within the binding site. |

Modulation of Cellular Pathways in Controlled Biological Systems (In Vitro)

The effects of a compound at the molecular level ultimately translate into the modulation of cellular pathways, which can be studied in controlled in vitro systems. While specific data on this compound is scarce, general studies on carbamates and compounds with similar structural motifs provide some indications of their potential cellular effects.

For example, the in vitro metabolism of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF), a compound containing both bromo and fluoro substitutions on phenyl rings, was extensively studied in human hepatocytes. This compound was found to be metabolized by a range of cytochrome P450 enzymes, leading to numerous metabolites. nih.gov This suggests that this compound would also likely undergo significant metabolic transformation in a cellular environment.

Furthermore, some natural compounds have been shown to modulate various signal transduction pathways involved in cancer. nih.gov While not directly related to the specific compound of interest, this highlights the potential for synthetic molecules with specific structural features to interact with and modulate key cellular signaling cascades. For instance, studies on other small molecules have demonstrated effects on pathways such as those involved in cell cycle regulation and apoptosis.

In vitro cytotoxicity is another important aspect. Studies on ethyl carbamate have shown that it can decrease the viability of human HepG2 cells by inducing cell cycle arrest, apoptosis, and necrosis, with oxidative stress mechanisms also playing a role. Although ethyl carbamate is a simpler molecule, these findings underscore the potential for carbamate-containing compounds to exert cytotoxic effects, which would need to be carefully evaluated in any therapeutic application.

Applications of Benzyl N 4 Bromo 2 Fluorophenyl Carbamate in Chemical Research and Development

Role as a Key Intermediate in Multi-Step Organic Synthesis

Benzyl (B1604629) N-(4-bromo-2-fluorophenyl)carbamate serves as a valuable intermediate in multi-step organic synthesis, primarily due to its constitution as a protected aniline (B41778) derivative with strategically placed functional groups. Substituted anilines are widely recognized as crucial intermediates in the synthesis of numerous organic molecules, including modern drugs. scienceopen.comnih.gov The benzyl carbamate (B1207046) group (Cbz) is a common amine protecting group in organic synthesis, which is stable under various reaction conditions but can be readily removed when needed.

The true synthetic utility of this compound lies in the reactivity of the bromo and fluoro substituents on the phenyl ring. The bromine atom is particularly useful as it can participate in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical moieties at this position, making it a cornerstone for building molecular complexity. For instance, reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon or carbon-nitrogen bonds.

The synthesis of related carbamates often involves the reaction of a substituted aniline with benzyl chloroformate. nih.gov For example, the compound "Benzyl (3-Fluoro-4-morpholinophenyl)carbamate" is a known intermediate in the synthesis of the antibiotic Linezolid. ossila.com This highlights the role of such carbamate structures as key building blocks in the pharmaceutical industry. While specific multi-step syntheses employing Benzyl N-(4-bromo-2-fluorophenyl)carbamate are not extensively detailed in publicly available literature, its structure is analogous to many reported synthetic intermediates, positioning it as a potent precursor for complex target molecules. scienceopen.comevitachem.com

Table 1: Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki Coupling | Boronic Acids/Esters | C-C | Biaryls, Arylalkenes |

| Heck Coupling | Alkenes | C-C | Substituted Alkenes |

| Sonogashira Coupling | Terminal Alkynes | C-C | Aryl Alkynes |

| Buchwald-Hartwig | Amines, Amides | C-N | Di- or Tri-substituted Amines |

Utility as a Scaffold for Chemical Library Synthesis and Diversification

The structure of this compound is well-suited for use as a scaffold in the generation of chemical libraries for drug discovery and high-throughput screening. The concept of a central scaffold allows for the systematic modification of different parts of the molecule to create a large number of structurally related compounds, known as a chemical library. acs.org

The diversification of the this compound scaffold can be achieved at several key points:

Modification at the Bromine Atom: As mentioned, the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents. This is the most common and versatile point of diversification.

Modification at the Carbamate Nitrogen: After the removal of the benzyl protecting group to reveal the free amine, this position can be acylated, alkylated, or used in other condensation reactions to introduce further diversity.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the carbamate group and para to the bromine, activates the ring for nucleophilic aromatic substitution under certain conditions, allowing for its replacement with other nucleophiles.

This multi-point diversification strategy enables the creation of a library of compounds with varied steric and electronic properties around a central core. Such libraries are invaluable in medicinal chemistry for screening against biological targets to identify new lead compounds. Methodologies for carbamate synthesis are often designed to be convenient for generating large combinatorial libraries for the rapid screening of bioactive molecules. acs.org

Table 2: Points of Diversification on the this compound Scaffold

| Position | Functional Group | Potential Modifications |

|---|---|---|

| C4 (para) | Bromine | Cross-coupling reactions (Suzuki, Heck, etc.) |

| N1 | Benzyl Carbamate | Deprotection followed by acylation, alkylation, sulfonylation |

Development and Application as Molecular Probes for Biochemical Studies

Currently, there is a lack of specific, publicly accessible research detailing the development or application of this compound as a molecular probe for biochemical studies. Molecular probes are specialized molecules used to study the properties and functions of biological systems. They often contain reporter groups (e.g., fluorescent tags, radioisotopes) or reactive groups for covalent labeling of biomolecules.

While the core structure of this compound could theoretically be modified to incorporate such features—for example, by using the bromine atom as a handle to attach a fluorophore via a Suzuki coupling—there is no evidence in the reviewed literature to suggest that this has been pursued. The development of a molecular probe requires extensive validation of its specificity, sensitivity, and interaction with the biological target of interest, and such studies for this specific compound have not been reported.

Exploration in Materials Science as a Functional Monomer or Polymer Precursor

The exploration of this compound in materials science, specifically as a functional monomer or a precursor to polymers, is not well-documented in available scientific literature. Functional monomers typically contain a polymerizable group (like a vinyl or acrylic group) and a functional moiety that imparts specific properties to the resulting polymer.

Theoretically, this compound could be converted into a functional monomer. For instance, a polymerizable group could be introduced onto the aromatic ring via a cross-coupling reaction at the bromine position. The resulting monomer could then be polymerized, leading to a polymer with pendant N-(benzyloxycarbonyl)-2-fluoro-phenyl groups. Such polymers could have interesting properties due to the presence of halogen atoms and the protected amine, which could be later deprotected for further functionalization. For example, the synthesis of polymers like poly(N-(4-bromophenyl)-2-methacrylamide) demonstrates the use of brominated aniline derivatives in polymer chemistry. researchgate.net

Additionally, some carbamate-containing molecules have been investigated for non-linear optical (NLO) applications. A theoretical study on the related "Benzyl (3-Fluoro-4-morpholinophenyl)carbamate" suggested it has a large first-order hyperpolarizability, indicating potential for use in NLO materials. ossila.com However, similar studies or applications for this compound have not been reported. Therefore, its role in materials science remains a hypothetical area of exploration.

Future Perspectives and Emerging Research Directions for Benzyl N 4 Bromo 2 Fluorophenyl Carbamate

Advancements in Stereoselective Synthesis of Carbamate (B1207046) Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Future research will likely focus on the development of novel stereoselective synthetic methods to access enantiomerically pure derivatives of Benzyl (B1604629) N-(4-bromo-2-fluorophenyl)carbamate. The carbamate functional group, while achiral itself, can be part of a larger chiral molecule. acs.org Advancements in asymmetric catalysis, including organocatalysis and transition-metal catalysis, will be instrumental in achieving high enantiomeric and diastereomeric purity.

Key areas of exploration will include:

Chiral Catalysts: The design and application of new chiral catalysts for the asymmetric synthesis of carbamate-containing compounds. This could involve the use of chiral ligands to control the stereochemical outcome of key bond-forming reactions.

Enzymatic Resolutions: The use of enzymes, such as lipases and proteases, for the kinetic resolution of racemic mixtures of carbamate derivatives, offering an environmentally friendly and highly selective alternative to traditional chemical methods.

Substrate-Controlled Synthesis: The development of synthetic routes where the existing stereocenters in a precursor molecule direct the formation of new stereocenters, providing a powerful tool for the synthesis of complex stereoisomers.

These advancements would enable the synthesis of specific stereoisomers of Benzyl N-(4-bromo-2-fluorophenyl)carbamate derivatives, allowing for a more precise investigation of their structure-activity relationships (SAR).

Table 1: Illustrative Comparison of Potential Stereoselective Synthetic Methods

| Method | Catalyst/Reagent | Potential Enantiomeric Excess (ee) | Key Advantages | Potential Challenges |

| Asymmetric Hydrogenation | Chiral Rhodium Complex | >95% | High efficiency and atom economy | Substrate scope limitations |

| Organocatalytic Amination | Chiral Phosphoric Acid | 90-99% | Metal-free, environmentally benign | Catalyst loading and reaction times |

| Enzymatic Kinetic Resolution | Lipase B from Candida antarctica | >99% | High selectivity, mild conditions | Limited to specific substrates |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Emerging applications in this domain include:

Generative Models: Employing generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), to design novel carbamate derivatives with optimized biological activity and pharmacokinetic profiles. nih.govresearchgate.net These models can explore vast chemical spaces to identify promising new molecular scaffolds.

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and toxicity of virtual derivatives of this compound. This in silico screening can significantly reduce the time and cost associated with experimental testing. oxfordglobal.com

Retrosynthesis Planning: Utilizing AI-powered retrosynthesis tools to devise efficient and novel synthetic routes for complex carbamate derivatives, aiding chemists in the practical realization of computationally designed molecules.

The synergy between computational design and experimental validation will be crucial for the rapid discovery of next-generation carbamates.

Table 2: Potential Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Algorithm/Model | Predicted Outcome | Potential Impact |

| De Novo Design | Generative Adversarial Network (GAN) | Novel carbamate structures with high predicted binding affinity | Accelerated discovery of lead compounds |

| ADMET Prediction | Random Forest, Gradient Boosting | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity | Early identification and elimination of candidates with poor pharmacokinetic profiles |

| Synthesis Planning | Monte Carlo Tree Search | Optimized and cost-effective synthetic pathways | Reduced development time and resource allocation |

Exploration of Novel Research Applications in Chemical Biology

Chemical biology utilizes chemical tools to study and manipulate biological systems. This compound and its future derivatives could serve as valuable probes to investigate various biological processes. The carbamate moiety is a key functional group in many biologically active compounds. ontosight.ainih.gov

Future research in this area may focus on:

Target Identification and Validation: Designing and synthesizing tagged versions of this compound (e.g., with biotin (B1667282) or a fluorescent dye) to identify its cellular binding partners through techniques like affinity chromatography and proteomics.

Mechanism of Action Studies: Utilizing photoaffinity labeling, where a photoreactive group is incorporated into the carbamate structure, to covalently link the molecule to its biological target upon UV irradiation, thereby elucidating its precise binding site and mechanism of action.

Development of Covalent Inhibitors: Exploring the potential of incorporating reactive functional groups into the structure of this compound to create covalent inhibitors that form a permanent bond with their target, leading to prolonged and potent biological effects.

These chemical biology approaches will provide deeper insights into the molecular basis of the compound's activity and open up new avenues for therapeutic intervention.

Development of Advanced Analytical Methodologies for Compound Characterization and Quantification

As novel derivatives of this compound are synthesized and studied, the need for advanced analytical techniques for their comprehensive characterization and sensitive quantification will become paramount.

Future developments in analytical methodologies are expected in the following areas:

High-Resolution Mass Spectrometry (HRMS): The application of HRMS coupled with liquid chromatography (LC-MS) for the accurate identification and quantification of the parent compound and its metabolites in complex biological matrices. scirp.org

Advanced NMR Spectroscopy: The use of multi-dimensional NMR techniques, such as HSQC and HMBC, for the unambiguous structural elucidation of complex carbamate derivatives and their stereoisomers.

X-ray Crystallography: Single-crystal X-ray diffraction will continue to be a crucial tool for determining the precise three-dimensional structure of these molecules, providing invaluable information for structure-based drug design. mdpi.comscienceopen.com

Chiral Chromatography: The development of novel chiral stationary phases for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) to enable the efficient separation and quantification of enantiomers of chiral carbamate derivatives.

These advanced analytical tools will be essential for ensuring the quality, purity, and proper characterization of newly synthesized compounds, underpinning the reliability and reproducibility of future research findings.

Table 3: Overview of Advanced Analytical Techniques for Carbamate Characterization

| Technique | Information Obtained | Application in Research |

| LC-HRMS/MS | Molecular weight, fragmentation pattern, quantification | Metabolite identification, pharmacokinetic studies |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, structural elucidation | Confirmation of molecular structure, stereochemical assignment |

| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths and angles | Elucidation of absolute configuration, understanding intermolecular interactions |

| Chiral SFC | Separation of enantiomers, enantiomeric excess determination | Quality control of stereoselective synthesis, pharmacological evaluation of individual enantiomers |

Q & A

Basic Research Questions

Synthesis and Purification Q: What synthetic routes and purification methods are recommended for Benzyl N-(4-bromo-2-fluorophenyl)carbamate? A: The compound is typically synthesized via nucleophilic substitution between 4-bromo-2-fluoroaniline and benzyl chloroformate in a polar aprotic solvent (e.g., THF or DCM) under basic conditions. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Monitoring reaction progress via TLC and confirming product identity through melting point analysis and spectroscopic techniques (NMR, IR) is standard practice .

Spectroscopic Characterization Q: Which analytical techniques are critical for structural confirmation? A:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.4 ppm) and carbamate carbonyl signals (δ 155–160 ppm).

- IR Spectroscopy : Stretching frequencies for N-H (~3350 cm), C=O (~1700 cm), and C-F (~1220 cm) confirm functional groups.

- Elemental Analysis : Validates molecular formula (CHBrFNO) .

Handling and Storage Q: What safety protocols should be followed during laboratory handling? A: Store in airtight containers under dry, ventilated conditions. Use PPE (gloves, goggles) to avoid inhalation or skin contact. In case of exposure, wash affected areas with water and seek medical attention. No occupational exposure limits are reported, but standard lab precautions apply .

Advanced Research Questions

Crystallographic Analysis Q: How can the crystal structure be resolved using SHELX software? A:

- Data Collection : Collect high-resolution X-ray diffraction data.

- Structure Solution : Use SHELXD or SHELXS for phase determination via direct methods.

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. For example, intermolecular N–H⋯N hydrogen bonds (2.8–3.1 Å) and C–O⋯O–C interactions (3.06 Å) stabilize the lattice .

- Validation : ORTEP-3 visualizes thermal ellipsoids and validates geometric parameters (bond angles, torsion angles) .

Mechanistic and Kinetic Studies Q: What mechanistic insights exist for the carbamate formation reaction? A: The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of benzyl chloroformate. Base (e.g., pyridine) neutralizes HCl byproducts. Kinetic studies (e.g., monitoring via F NMR) reveal pseudo-first-order dependence on aniline concentration. Competing side reactions (e.g., over-alkylation) are minimized by controlled reagent stoichiometry .

Data Contradictions and Resolution Q: How are discrepancies in crystallographic or spectroscopic data resolved? A:

- Crystallography : Compare experimental data (e.g., unit cell dimensions, space group symmetry) with Cambridge Structural Database entries. Use R-factor metrics (<5%) to assess refinement quality.

- Spectroscopy : Cross-validate NMR/IR data with computational models (DFT calculations for expected vibrational frequencies).

- Statistical Analysis : Apply Hamilton tests or Bayesian refinement in SHELXL to address outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.